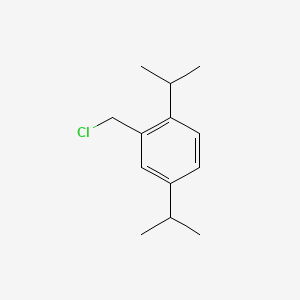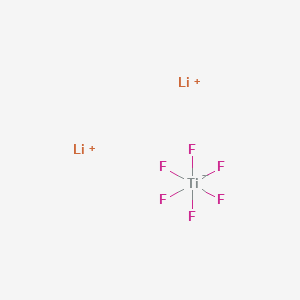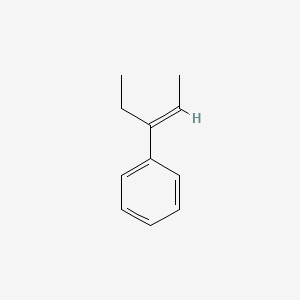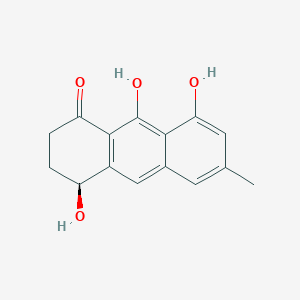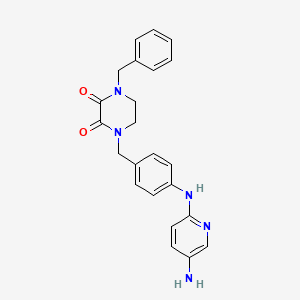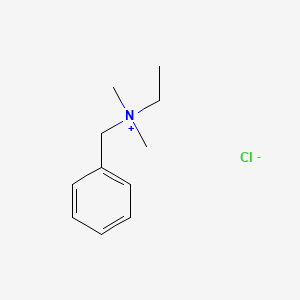
Benzylethyldimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzylethyldimethylammonium chloride is a quaternary ammonium compound with the molecular formula C11H18ClN. It is a white crystalline solid known for its excellent solubility in polar solvents and high catalytic activity. This compound is widely used as a phase transfer catalyst, facilitating the transfer of ions from one phase to another, which is crucial in various organic synthesis reactions .
准备方法
Synthetic Routes and Reaction Conditions
Benzylethyldimethylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with ethyldimethylamine in the presence of a solvent such as acetone. The reaction is typically carried out at a moderate temperature to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar quaternization process but on a larger scale. The use of a single solvent like acetone is preferred due to its ability to be recycled, thus reducing production costs and environmental impact. The reaction conditions are optimized to achieve high yield and minimal impurities .
化学反应分析
Types of Reactions
Benzylethyldimethylammonium chloride undergoes various types of chemical reactions, including:
Quaternization: The formation of quaternary ammonium salts.
Oxidation: The loss of electrons or an increase in oxidation state.
Common Reagents and Conditions
Quaternization: Benzyl chloride and ethyldimethylamine in acetone.
Alkylation: Alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions include various quaternary ammonium salts, alkylated compounds, and oxidized derivatives .
科学研究应用
Benzylethyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that involve ionic species.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of benzylethyldimethylammonium chloride involves its ability to bind to the phospholipids and proteins of microbial cell membranes. This binding impairs membrane permeability, leading to the disruption of essential cellular processes and ultimately causing cell death. This mechanism is particularly effective against a wide range of microorganisms, making it a potent antimicrobial agent .
相似化合物的比较
Similar Compounds
- Benzyltriethylammonium chloride
- Benzyltrimethylammonium chloride
- Benzylbenzyldimethylammonium chloride
Uniqueness
Benzylethyldimethylammonium chloride is unique due to its specific molecular structure, which imparts high catalytic activity and selectivity. Its ability to act as a phase transfer catalyst and its broad-spectrum antimicrobial properties set it apart from other similar compounds .
属性
CAS 编号 |
5197-80-8 |
|---|---|
分子式 |
C11H18N.Cl C11H18ClN |
分子量 |
199.72 g/mol |
IUPAC 名称 |
benzyl-ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-4-12(2,3)10-11-8-6-5-7-9-11;/h5-9H,4,10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
IUHDTQIYNQQIBP-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
物理描述 |
10-30% Aqueous solution: Liquid with a bland odor; [P.B. Gast and Sons MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


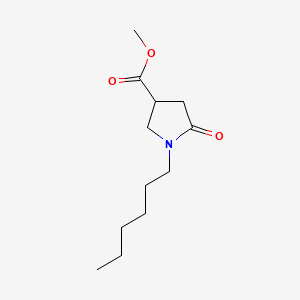
![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
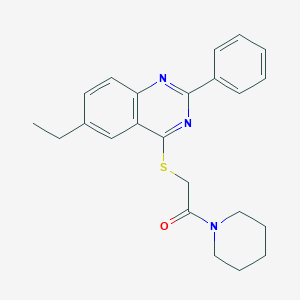
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)


![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)
